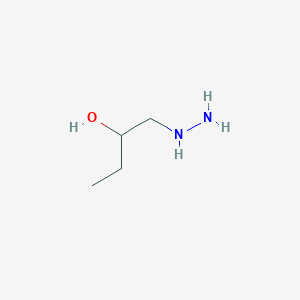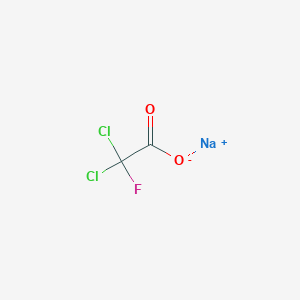![molecular formula C15H11ClN2O4S B1308490 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate CAS No. 958697-63-7](/img/structure/B1308490.png)
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl chloroacetate" is a chemical entity that appears to be related to a class of compounds that involve a benzisothiazole moiety. This structural motif is present in various compounds that have been synthesized and evaluated for different biological activities, such as diuretic, antimicrobial, analgesic, antitumor, and antifungal activities . The presence of the benzisothiazole unit, often modified with different substituents, is a common feature in these studies, indicating the importance of this scaffold in medicinal chemistry.
Synthesis Analysis
The synthesis of benzisothiazole derivatives typically involves the condensation of appropriate precursors, often under catalytic conditions or using specific reagents to introduce various functional groups. For instance, the synthesis of benzisothiazole 1,1-dioxide analogues has been reported, where the diuretic activity was evaluated . Similarly, the synthesis of benzoxazole derivatives has been described, involving condensation reactions followed by Vilsmeier–Haack formylation . These methods highlight the versatility of the benzisothiazole core in chemical synthesis and its amenability to structural modifications.
Molecular Structure Analysis
The molecular structure of benzisothiazole derivatives is characterized by the presence of a heterocyclic system that can be further functionalized. X-ray crystal structure analysis has been used to determine the structure of such compounds, confirming the presence of the benzisothiazole ring and its substituents . The precise arrangement of atoms within these molecules is crucial for their biological activity, as it affects their interaction with biological targets.
Chemical Reactions Analysis
Benzisothiazole compounds can undergo various chemical reactions, including nucleophilic substitution, ring scission, and condensation, to yield a diverse array of products . The reactivity of these compounds can be influenced by the presence of different substituents and the reaction conditions employed. For example, the reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate in the presence of quaternary ammonium salts leads to products with different substitution patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzisothiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds. The presence of functional groups such as chloroacetate and amino groups can affect these properties, as well as the compound's reactivity and biological activity. Although the specific properties of "this compound" are not detailed in the provided papers, similar compounds have been characterized using elemental analysis and spectral data .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Studies have developed methods for synthesizing N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides, which have shown inhibitory activity toward human leukocyte elastase (HLE) and acetylcholinesterase (AChE), demonstrating the versatility of these compounds in generating biologically active agents (Zakharova et al., 2010).
Biological Activity
- Research into the biological properties of benzisothiazole compounds has identified their potential as spasmolytic agents, with studies highlighting their antimuscarinic and direct muscle-relaxant properties, indicating their relevance in therapeutic applications (Vitali et al., 1982).
- Another area of interest has been the development of benzisothiazole derivatives as inhibitors for specific enzymes, such as human protein kinase CK2, suggesting their utility in targeted cancer therapies (Chekanov et al., 2014).
Antimicrobial and Antifungal Activities
- Novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, exhibiting promising antibacterial and DPPH radical scavenging activities, underscoring their potential in antimicrobial and antioxidant applications (Zia-ur-Rehman et al., 2009).
Probe and Inhibitor Development
- A simpler molecular structure has been explored as a selective and sensitive ESIPT-based fluorescent probe for cysteine and homocysteine detection, demonstrating the application of these compounds in biochemical sensing and diagnostics (Nehra et al., 2020).
Mécanisme D'action
While the specific mechanism of action for this compound is not detailed in the sources, benzisothiazolone derivatives have been reported as mechanism-based inhibitors of the serine protease human leukocyte elastase (HLE) . It’s proposed that substituents at the 4-position of the benzoisothiazolone interact with the S1 specificity pocket of HLE while the 2-substituent (leaving group) projects into the S′ sites .
Propriétés
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-9-14(19)22-11-5-3-4-10(8-11)17-15-12-6-1-2-7-13(12)23(20,21)18-15/h1-8H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLODBORCWWDPBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)


![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)



![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)


![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)


